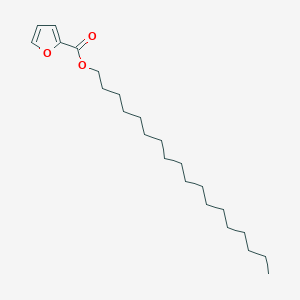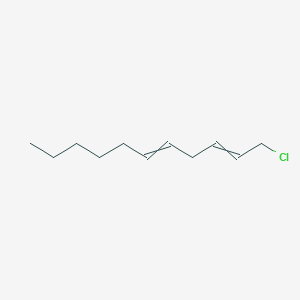
1-Chloroundeca-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroundeca-2,5-diene is an organic compound characterized by the presence of a chlorine atom and two double bonds within an eleven-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique reactivity and stability due to the delocalization of π-electrons across the double bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloroundeca-2,5-diene can be synthesized through various methods. One common approach involves the base-induced elimination of hydrogen halide (HX) from an allylic halide . This method typically requires a strong base, such as potassium tert-butoxide, and is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves the catalytic dehydrogenation of alkanes or the acid-catalyzed dehydration of alcohols . These processes are optimized for high yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloroundeca-2,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclic compounds.
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) are commonly used under mild conditions.
Diels-Alder Reaction: Typically carried out at elevated temperatures with a suitable dienophile, such as maleic anhydride.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Electrophilic Addition: 1,2-dihalogenated or 1,4-dihalogenated products.
Diels-Alder Reaction: Cyclic adducts with high regioselectivity and stereoselectivity.
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Aplicaciones Científicas De Investigación
1-Chloroundeca-2,5-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloroundeca-2,5-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds interact with electrophiles to form carbocation intermediates . These intermediates can then react with nucleophiles to form addition products. The stability of the carbocation intermediates is enhanced by resonance stabilization, which is a key feature of conjugated dienes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Chloroprene (2-Chloro-1,3-butadiene): Similar to 1-Chloroundeca-2,5-diene but with a shorter carbon chain.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene with a methyl group substituent.
Uniqueness
This compound is unique due to its longer carbon chain and the presence of a chlorine atom, which imparts distinct reactivity and stability compared to shorter conjugated dienes .
Propiedades
Número CAS |
84163-94-0 |
|---|---|
Fórmula molecular |
C11H19Cl |
Peso molecular |
186.72 g/mol |
Nombre IUPAC |
1-chloroundeca-2,5-diene |
InChI |
InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
Clave InChI |
NTSBIMDOVUHGEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


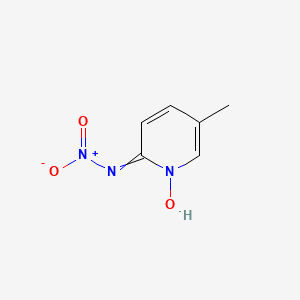
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
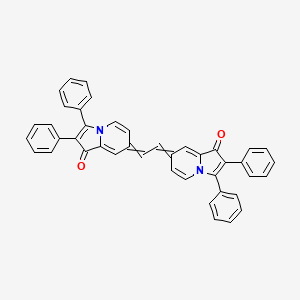
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
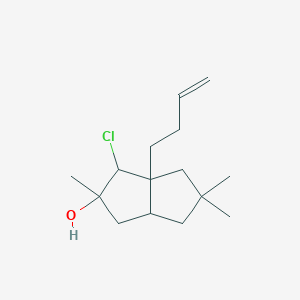
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
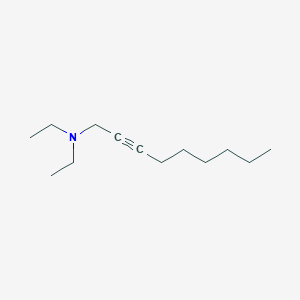
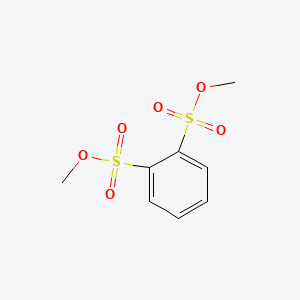
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
